An In-depth Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Key Apixaban Intermediate
An In-depth Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Key Apixaban Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, with CAS Number 503615-03-0, is a pivotal chemical intermediate in the synthesis of Apixaban, a potent, direct factor Xa inhibitor used as an anticoagulant.[1][2] The efficient and high-purity synthesis of this intermediate is critical for the manufacturing of Apixaban, a widely prescribed medication for the prevention of stroke and systemic embolism.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization, tailored for professionals in pharmaceutical research and development.
Physicochemical Properties
This compound is typically a yellow crystalline powder or solid.[3] Its core structure consists of a dihydropyridinone ring substituted with a morpholino group and a 4-nitrophenyl group.[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 503615-03-0 | [5] |
| Molecular Formula | C₁₅H₁₇N₃O₄ | [5] |
| Molecular Weight | 303.31 g/mol | [5] |
| Appearance | Yellow crystalline powder/solid | [3] |
| Melting Point | 164-166 °C (Note: some sources indicate other ranges) | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [7] |
| Density | ~1.356 g/cm³ | [7] |
| Storage | Store in a freezer under -20°C, sealed in a dry environment. | [7] |
Synthesis and Mechanism
The synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a multi-step process that is crucial for the overall efficiency of Apixaban production. Several synthetic routes have been reported, often starting from 1-(4-nitrophenyl)-2-piperidone. A common and effective method involves the chlorination of the piperidone ring followed by the introduction of the morpholino group.
The underlying principle of this synthesis is the activation of the piperidone ring for nucleophilic substitution. The use of a chlorinating agent like phosphorus pentachloride creates a reactive intermediate. This is followed by a nucleophilic substitution reaction with morpholine, which displaces the chlorine and, after subsequent elimination, forms the desired dihydropyridinone ring with the morpholino substituent. The choice of reagents and reaction conditions is critical to maximize yield and purity, which is often reported to be above 98%.[4]
Below is a diagram illustrating a common synthetic pathway.
Caption: A simplified workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following is a consolidated, step-by-step methodology based on reported synthetic procedures.[8]
Step 1: Chlorination of 1-(4-nitrophenyl)-2-piperidone
-
To a solution of 1-(4-nitrophenyl)-2-piperidone (0.15 mol) in a suitable solvent, add phosphorus pentachloride (0.52 mol) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).
-
Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to obtain the crude chloro-intermediate as a solid.
Step 2: Morpholine Substitution
-
In a reaction flask, add the crude chloro-intermediate from the previous step and an excess of morpholine.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should precipitate morpholine hydrochloride.
-
Add water to the mixture to precipitate the product.
-
Collect the yellow solid by filtration and wash it with water.
-
Dry the solid to obtain 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
Justification of Experimental Choices:
-
Phosphorus pentachloride (PCl₅): This is a strong chlorinating agent effective for the conversion of the lactam to a reactive chloro-intermediate.
-
Excess Morpholine: Using an excess of morpholine serves both as a nucleophile and as a base to neutralize the HCl generated during the reaction, driving the substitution reaction to completion.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution and elimination reactions.
-
Aqueous Workup: The addition of water is crucial for precipitating the final product, which has low solubility in water, and for removing water-soluble byproducts like morpholine hydrochloride.
Characterization and Quality Control
The identity and purity of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one are typically confirmed using a combination of spectroscopic and chromatographic techniques. While this compound is widely available from commercial suppliers who provide detailed characterization data with their products, publicly accessible spectra are limited.[8]
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the nitrophenyl ring, the dihydropyridinone ring, and the morpholine ring. The aromatic protons would appear in the downfield region, while the aliphatic protons of the other two rings would be in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks corresponding to the different carbon environments in the molecule, including the carbonyl carbon of the pyridinone ring, the aromatic carbons, and the aliphatic carbons of the morpholine and dihydropyridinone rings.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z 303.31 or 304.32, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present, such as the C=O stretching of the lactam, the N-O stretching of the nitro group, and C-N and C-O stretching vibrations.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of this intermediate.[4] A high purity level, typically ≥98%, is essential for its use in the synthesis of the active pharmaceutical ingredient, Apixaban.[4]
Role in Apixaban Synthesis
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a critical building block in the multi-step synthesis of Apixaban. The subsequent steps in the synthesis typically involve the reduction of the nitro group to an amine, followed by further reactions to construct the pyrazole ring and attach the final carboxamide side chain. The purity and structural integrity of this intermediate directly impact the yield and quality of the final Apixaban drug substance.
The logical flow of its utilization in the broader synthesis of Apixaban is depicted below.
Caption: Role of the title compound in the synthesis of Apixaban.
Safety and Handling
Based on available Material Safety Data Sheets (MSDS), 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a pharmaceutical-related compound of unknown potency and should be handled with care in a laboratory or manufacturing setting.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5] If ingested, rinse the mouth with water and seek immediate medical attention.[5]
For firefighting, water, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[5]
Conclusion
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of the anticoagulant Apixaban. A thorough understanding of its physicochemical properties, a robust and efficient synthesis protocol, and stringent quality control are paramount for its effective use in drug manufacturing. This guide provides a consolidated resource for researchers and professionals involved in the synthesis and application of this key chemical entity.
References
- SynZeal. (n.d.). Apixaban Impurity 36 | 503615-03-0.
- ChemicalBook. (n.d.). 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Der Pharma Chemica.
- Guidechem. (n.d.). How can 3-MORPHOLINO-1-(4-Nitropheneyl)-5,6-Dihydropyridin-2(1H)-one be synthesized?
- Wang, L., Wang, J., Xu, S., Wu, J., & Tang, Q. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
- ChemicalBook. (n.d.). 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
- V V Pharma Industries. (n.d.). 3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One Manufacturer, Supplier, and Exporter in India.
- Guidechem. (n.d.). 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
- BOC Sciences. (n.d.). CAS 503615-03-0 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
- Cleanchem Laboratories LLP. (n.d.).
- SynZeal. (n.d.). Apixaban Impurity 36 | 503615-03-0.
- DC Fine Chemicals. (n.d.).
- Allmpus. (n.d.). apixaban impurity 4.
- Otto Chemie Pvt. Ltd. (n.d.). 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, 99%.
- Pharmaffiliates. (n.d.). 503615-03-0 | Product Name : 3-(Morpholinyl)-N-(4-nitrophenyl)-5,6-dihydropyridin-2-one.
- PubChem. (n.d.). 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone.
- ChemicalBook. (n.d.). 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
Sources
- 1. GSRS [precision.fda.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. buy high quality Apixaban Intermediate / 503615-03-0,Apixaban Intermediate / 503615-03-0 for sale online price,Apixaban Intermediate / 503615-03-0 Pictures,Apixaban Intermediate / 503615-03-0 Basic Info,Apixaban Intermediate / 503615-03-0 Standard - www.pharmasources.com [pharmasources.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]
- 6. 503615-03-0 | 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Apixaban Related | Ambeed.com [ambeed.com]
- 7. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS#: 503615-03-0 [m.chemicalbook.com]
- 8. Apixaban Impurity 36 | 503615-03-0 | SynZeal [synzeal.com]




